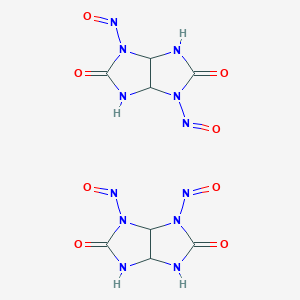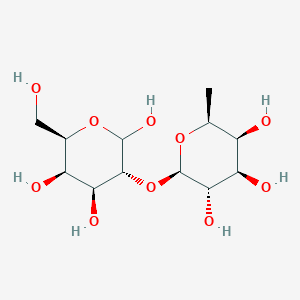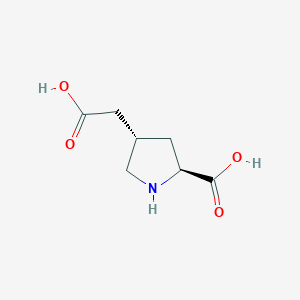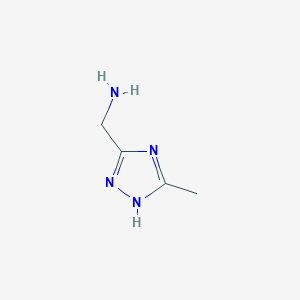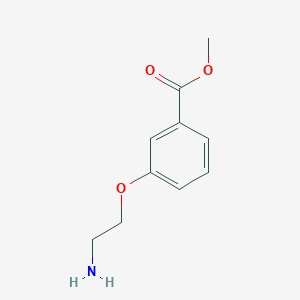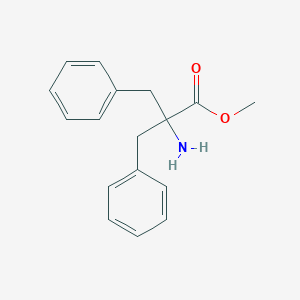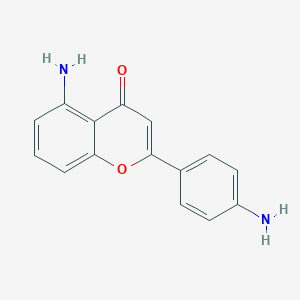
(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid
Vue d'ensemble
Description
The compound "(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid" is a thiazole derivative that is of interest due to its potential pharmaceutical applications. Thiazole and its derivatives are known for their significance in medicinal chemistry, as they are present in compounds with various biological activities. The presence of the tert-butoxycarbonyl (Boc) group suggests that the compound is protected for further synthetic applications, likely in peptide synthesis or other areas where selective deprotection is required .
Synthesis Analysis
The synthesis of related thiazole derivatives often involves multistep reactions, starting from simple precursors. For instance, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a chemical modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile . Similarly, Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, a key intermediate in the synthesis of bulgecinine, was synthesized from 2-butyne-1,4-diol using stereoselective enzymatic methods . These methods highlight the importance of stereochemistry and the use of protecting groups in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The stereochemistry of such compounds is crucial, as evidenced by the determination of the stereochemical structure of a related compound by X-ray crystallography . The Z-configuration of the double bond in the pent-2-enoic acid fragment is also significant, as it can influence the biological activity and synthetic utility of the compound.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. For example, the synthesis of novel compounds with a joint thiazole and a Z-5-aminopent-3-enoic acid fragment involved nucleophilic substitution, bromination, Hantzsch-type heterocyclization, and Gabriel-like deprotection reactions . Another study reported the synthesis of a thiazolyl acetic acid benzothiazolyl thioester through condensation reactions in alkali conditions, demonstrating the versatility of thiazole derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their functional groups and molecular structure. The presence of the tert-butoxycarbonyl group suggests that the compound is stable under certain conditions and can be deprotected when necessary. The synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids involved the protection and deprotection of acid functions, indicating the importance of such groups in determining the reactivity and stability of these compounds . The use of ionic liquids in some syntheses suggests that these media can enhance the efficiency and selectivity of reactions involving thiazole derivatives .
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Applications
Benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds have shown potential as new anti-inflammatory agents and antioxidants, suggesting that similar thiazole-containing compounds could be explored for these applications (Raut et al., 2020).
Synthetic Approaches and Biological Interest
Thiazole derivatives are synthesized through various chemical reactions and have shown a broad spectrum of biological activities. These activities include cytotoxicity, inhibition of cell proliferation, and potential therapeutic applications. The versatility in synthetic approaches for thiazole derivatives highlights the potential for developing novel compounds with varied biological activities (Rosales-Hernández et al., 2022).
Antioxidant Activity Measurement Techniques
The study of antioxidants is significant in various scientific fields. Various tests and methodologies are employed to determine the antioxidant activity of compounds, which could be relevant in assessing the antioxidant potential of thiazole-containing compounds (Munteanu & Apetrei, 2021).
Pharmacological Potential of Thiazole Derivatives
Thiazole derivatives are recognized for their pharmacological potential, including their use as anti-inflammatory, antimicrobial, and antiviral agents. The structural diversity and synthetic accessibility of thiazole derivatives make them a valuable scaffold for the development of new therapeutic agents (Leoni et al., 2014).
Functionalization and Applications of Quantum Dots
The functionalization of quantum dots with amino acids, including possibly those derived from thiazole-containing compounds, enhances their optical and electronic properties. These functionalized quantum dots have applications in sensors, energy storage systems, and optoelectronic devices, demonstrating the broad potential of functionalized compounds in various domains (Ravi et al., 2021).
Propriétés
IUPAC Name |
(Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-5-6-8(10(16)17)9-7-20-11(14-9)15-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17)(H,14,15,18)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXNSLABECPEMI-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)NC(=O)OC(C)(C)C)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid | |
CAS RN |
86978-24-7 | |
| Record name | (αZ)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-propylidene-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86978-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-2-(2-t-Butoxycarbonylamino-4-thiazolyl)pent-2-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086978247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-2-(2-t-butoxycarbonylamino-4-thiazolyl)pent-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




